molecular formula C14H16O6 B130315 Zhepeiresinol CAS No. 151636-98-5

Zhepeiresinol

Cat. No.: B130315
CAS No.: 151636-98-5
M. Wt: 280.27 g/mol
InChI Key: AUXYOVQIZNPKSO-KKFJDGPESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zhepeiresinol involves several steps, starting from the appropriate phenolic precursors. The reaction typically includes the formation of the bicyclic core structure through cyclization reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources like Fritillaria thumbergii Miq and Gynura segetum . The extraction process includes solvent extraction, purification, and crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Zhepeiresinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenolic compounds .

Scientific Research Applications

Zhepeiresinol has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Zhepeiresinol involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activities, receptor binding, and signaling pathways. The exact molecular targets and pathways are still under investigation .

Properties

CAS No.

151636-98-5

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

(3R,3aS,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one

InChI

InChI=1S/C14H16O6/c1-17-10-3-7(4-11(18-2)12(10)15)13-8-5-20-14(16)9(8)6-19-13/h3-4,8-9,13,15H,5-6H2,1-2H3/t8-,9-,13+/m1/s1

InChI Key

AUXYOVQIZNPKSO-KKFJDGPESA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3COC(=O)[C@@H]3CO2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2

Synonyms

2-(3',5'-dimethoxy-4'-hydroxyphenyl)-3,7-dioxoabicyclo(3.3.0)octan-6-one
zhepeiresinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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